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Introduction
In the realm of quantitative real-time PCR (qPCR), achieving high specificity is paramount for

accurate and reliable gene expression analysis, single nucleotide polymorphism (SNP)

genotyping, and rare allele detection. Non-specific amplification can lead to false-positive

results and misinterpretation of data, posing significant challenges in research and diagnostics.

The incorporation of Locked Nucleic Acid (LNA®) monomers into qPCR probes has emerged

as a powerful strategy to overcome these limitations. This application note details the benefits

and methodology of incorporating LNA-Guanine (LNA-G) into qPCR probes to significantly

enhance specificity and discrimination of closely related sequences.

Locked Nucleic Acids are a class of modified RNA nucleotides where the ribose sugar is

conformationally 'locked' by a methylene bridge connecting the 2'-O and 4'-C atoms.[1] This

structural constraint pre-organizes the phosphate backbone, leading to a dramatic increase in

the thermal stability of the duplex formed with a complementary DNA or RNA strand.[1] For

each LNA monomer incorporated, the melting temperature (Tm) of the probe can increase by

2–8°C.[1] This enhanced binding affinity allows for the design of shorter probes with higher

specificity, which is particularly advantageous for targeting AT-rich regions and for

discriminating between single nucleotide differences.[1]
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Key Advantages of LNA-G Incorporation
The inclusion of LNA bases, including LNA-G, into qPCR probes offers several distinct

advantages over traditional DNA probes:

Unparalleled Specificity and Mismatch Discrimination: The locked structure of LNA

significantly destabilizes mismatched base pairs. This results in a much larger difference in

melting temperature (ΔTm) between perfectly matched and mismatched targets, often

around 20°C for a single mismatch, a level of discrimination not achievable with standard

DNA probes.[2] This is especially critical for applications like SNP genotyping and allele-

specific PCR.

Increased Thermal Stability: The higher binding affinity conferred by LNA allows for the use

of shorter probes while maintaining a high melting temperature (Tm).[2] Shorter probes

exhibit superior quenching efficiency and a higher signal-to-noise ratio.[3]

Enhanced Sensitivity: The combination of LNA-modified primers and probes can lead to

earlier quantification cycle (Cq) values, indicating a more than 100-fold increase in detection

sensitivity compared to assays using standard DNA oligonucleotides.[4]

Flexibility in Probe Design: The ability to strategically place LNA monomers allows for the

fine-tuning of probe Tm, making it easier to design effective probes for challenging

sequences, such as those with low GC content.[1]

Data Presentation
The following tables summarize the quantitative improvements observed when incorporating

LNA into qPCR probes, particularly for SNP discrimination.

Table 1: Thermodynamic Stability of LNA-G Modified Probes vs. DNA Probes
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Probe Type
Sequence
(5'-3')

LNA Position Tm (°C)
ΔTm vs. DNA
(°C)

DNA Probe GTCGAACAGC - 51.8 -

LNA-G Probe GTCG+AACAGC G 56.1 +4.3

DNA Probe ATCTATCCGGC - 52.7 -

LNA-G Probe
ATCTATCC+GG

C
G 55.9 +3.2

Data adapted

from a study on

LNA substitution.

[5] The '+'

indicates an LNA

modification.

Table 2: Performance of LNA Probes in Allelic Discrimination
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Assay Target Probe Type Target Match Cq Value
ΔCq
(Mismatch -
Match)

B. animalis

subsp. lactis

DSM 15954

LNA Probe Perfect Match 22.88

\multirow{2}{}{No

amplification of

non-target}

B. animalis

subsp. lactis

DSM 15954

LNA Probe
Mismatch (Non-

target)
No Amplification

B. animalis

subsp. lactis Bi-

07

LNA Probe Perfect Match 20.13

\multirow{2}{}{No

amplification of

non-target}

B. animalis

subsp. lactis Bi-

07

LNA Probe
Mismatch (Non-

target)
No Amplification

Data from a

study on the

specific

identification of

probiotic strains

using LNA

probes.[6] The

LNA probes were

designed to

target a single

SNP.

Experimental Protocols
This section provides a detailed methodology for designing and implementing LNA-G

enhanced qPCR probes for improved specificity, particularly for SNP genotyping.

LNA-G Probe Design Guidelines
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Successful implementation of LNA-G probes begins with careful design. The following

guidelines are recommended for optimal performance in SNP detection:

Probe Length: Design probes to be approximately 12-15 nucleotides in length.[2] The

increased Tm from LNA incorporation allows for shorter probes.

LNA Placement for SNP Detection: For maximal mismatch discrimination, place a triplet of

LNA bases centered around the SNP site.[7][8]

G:T Mismatches: Avoid placing an LNA modification on the guanine in a G-T mismatch, as

this can paradoxically decrease discrimination.[7][8]

Tm Optimization: Aim for a probe Tm that is 5-10°C higher than the primers.[8] The Tm can

be fine-tuned by adjusting the number of LNA modifications. Each LNA addition increases

the Tm by approximately 2-8°C.[1]

General Design Considerations:

Avoid stretches of more than four consecutive LNA bases.

Keep the GC content between 30-60%.

Avoid self-complementarity and complementarity with other LNA-containing

oligonucleotides in the assay.

qPCR Protocol for SNP Genotyping with LNA-G Probes
This protocol provides a general framework. Optimization of primer and probe concentrations,

as well as cycling conditions, may be necessary for specific assays.

1. Reagent Preparation:

Template DNA: Purified genomic DNA (1-10 ng per reaction).

Primers: Forward and reverse primers designed to flank the target region.

LNA Probes: Two allele-specific LNA probes, each labeled with a different fluorophore (e.g.,

FAM and HEX/VIC).
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qPCR Master Mix: A universal probe-based qPCR master mix (2x concentration). Many

commercial master mixes are compatible with LNA probes.

2. Reaction Setup:

Prepare the reaction mix on ice. For a single 20 µL reaction, the components are as follows:

Component Volume (µL) Final Concentration

2x qPCR Master Mix 10 1x

Forward Primer (10 µM) 1.8 900 nM

Reverse Primer (10 µM) 1.8 900 nM

Allele 1 LNA Probe (5 µM) 0.5 250 nM

Allele 2 LNA Probe (5 µM) 0.5 250 nM

Template DNA 1-5 1-10 ng

Nuclease-free water Up to 20 -

3. qPCR Cycling Conditions:

The following cycling conditions are a starting point and should be optimized for your specific

instrument and assay.

Step Temperature (°C) Time Cycles

Polymerase Activation 95 2-4 minutes 1

Denaturation 95 15 seconds \multirow{2}{*}{40-45}

Annealing/Extension 60 45-60 seconds

Data acquisition should be performed during the annealing/extension step.

Mandatory Visualizations
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Caption: Mechanism of LNA-enhanced specificity.
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Experimental Workflow for LNA-G Probe qPCR

1. LNA-G Probe & Primer Design

2. Reaction Setup

3. qPCR Amplification

4. Data Analysis

Allelic Discrimination Plot

Click to download full resolution via product page

Caption: Workflow for LNA-G probe qPCR experiments.

Conclusion
The incorporation of LNA-G into qPCR probes represents a significant advancement in nucleic

acid-based diagnostics and research. The enhanced thermal stability and superior mismatch

discrimination capabilities of LNA-modified probes lead to assays with exceptional specificity

and sensitivity. By following the detailed design guidelines and experimental protocols outlined

in this application note, researchers can confidently develop robust and reliable qPCR assays

for a wide range of applications, from SNP genotyping to the detection of rare mutations,

thereby accelerating discoveries in genomics and molecular medicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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